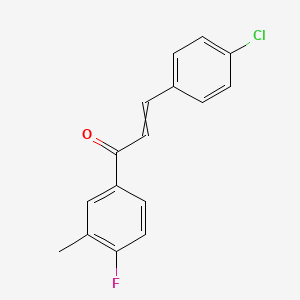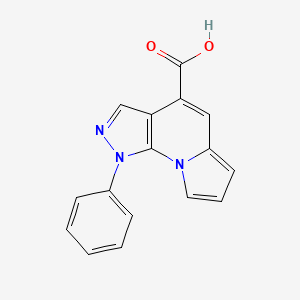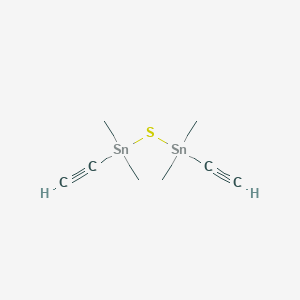
1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane is an organotin compound characterized by the presence of two ethynyl groups and four methyl groups attached to a distannathiane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane typically involves the reaction of 1,1,3,3-tetramethyldistannathiane with acetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the addition of ethynyl groups to the tin atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the substituent introduced.
Scientific Research Applications
1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organotin compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in biological assays and as a probe for studying tin-based interactions in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane involves its interaction with molecular targets through its ethynyl and tin groups. The compound can form coordination complexes with various metal ions, influencing their reactivity and stability. Additionally, the ethynyl groups can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: An organosilicon compound with similar structural features but different chemical properties.
1,1,3,3-Tetramethyl-1,3-divinyldisilazane: Another organosilicon compound used in similar applications but with distinct reactivity.
Uniqueness
1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane is unique due to the presence of both ethynyl and tin groups, which confer distinct reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
113581-17-2 |
|---|---|
Molecular Formula |
C8H14SSn2 |
Molecular Weight |
379.7 g/mol |
IUPAC Name |
ethynyl-[ethynyl(dimethyl)stannyl]sulfanyl-dimethylstannane |
InChI |
InChI=1S/2C2H.4CH3.S.2Sn/c2*1-2;;;;;;;/h2*1H;4*1H3;;; |
InChI Key |
VEYVVQVNZZHUPD-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C#C)S[Sn](C)(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


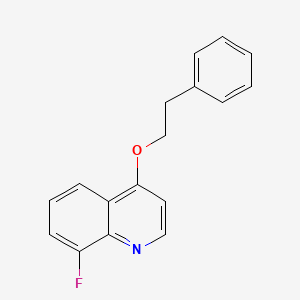
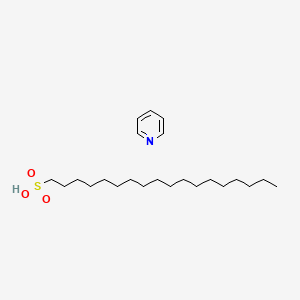

![Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]-](/img/structure/B14305915.png)
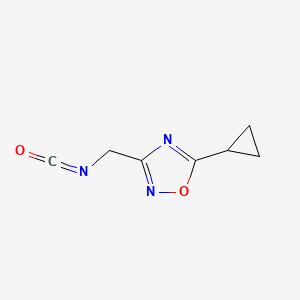
![Methyl 8-[3-(3-oxooct-1-EN-1-YL)oxiran-2-YL]octanoate](/img/structure/B14305917.png)


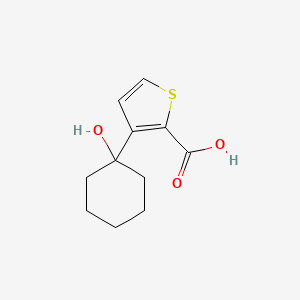
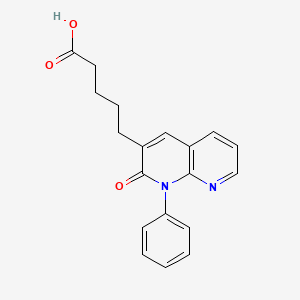
![[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14305934.png)
